molecular formula C11H9N5 B11892897 3-(7H-purin-6-yl)aniline CAS No. 918537-10-7

3-(7H-purin-6-yl)aniline

Cat. No.: B11892897
CAS No.: 918537-10-7
M. Wt: 211.22 g/mol
InChI Key: PZFBKVWNGJUVMV-UHFFFAOYSA-N
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Description

3-(9H-Purin-6-yl)aniline is a chemical compound that belongs to the class of purine derivatives It consists of a purine ring system attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Purin-6-yl)aniline typically involves the reaction of 6-chloropurine with aniline under specific conditions. One common method includes heating 6-chloropurine with aniline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of 3-(9H-Purin-6-yl)aniline .

Industrial Production Methods: Industrial production methods for 3-(9H-Purin-6-yl)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(9H-Purin-6-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(9H-Purin-6-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(9H-Purin-6-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(9H-Purin-6-yl)aniline is unique due to the presence of both the purine ring and the aniline group, which confer distinct chemical and biological properties.

Properties

CAS No.

918537-10-7

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

3-(7H-purin-6-yl)aniline

InChI

InChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16)

InChI Key

PZFBKVWNGJUVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3

Origin of Product

United States

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